molecular formula C15H18BrNO3 B2427098 Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate CAS No. 2356802-23-6

Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2427098
CAS No.: 2356802-23-6
M. Wt: 340.217
InChI Key: IGIAULHYWPPCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound belongs to a class of constrained heterocyclic scaffolds that are of significant interest in the development of novel bioactive molecules. Its structure, featuring a pyrrolidin-4-one core protected by a tert-butyloxycarbonyl (Boc) group and a 4-bromophenyl substituent, makes it a versatile intermediate for the synthesis of ring-constrained analogs of sphingolipids and other pharmacologically active compounds . Research into similar pyrrolidine and piperidine-based structures has demonstrated their value in creating potential anticancer agents. These constrained analogs can interfere with nutrient transport systems in cancer cells, leading to cytotoxic effects and cell death by depriving them of essential sustenance, a strategy often described as "starving cancer cells to death" . Furthermore, the 4-bromophenyl moiety provides a specific handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to rapidly generate a diverse library of derivatives for structure-activity relationship (SAR) studies . The ketone functionality at the 4-position offers an additional site for chemical modification, enabling the introduction of various hydrophobic chains or polar groups to fine-tune the molecule's properties and explore new modes of action, including potential inhibition of metalloenzymes . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-9-12(18)8-13(17)10-4-6-11(16)7-5-10/h4-7,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIAULHYWPPCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation via Cyclization Reactions

The pyrrolidine backbone is typically assembled through intramolecular cyclization of γ-amino ketones or aldehydes. A representative approach involves the base-mediated cyclization of N-protected 4-aminobutan-2-one derivatives. For instance, treatment of tert-butyl 4-aminobutan-2-one-1-carboxylate with sodium hydride in tetrahydrofuran (THF) at −78°C induces cyclization to yield tert-butyl 4-oxopyrrolidine-1-carboxylate with 85% efficiency. Alternative methods employ Lewis acid catalysts such as boron trifluoride diethyl etherate (BF₃·Et₂O) to accelerate ring closure, achieving comparable yields under milder conditions.

Detailed Experimental Protocols and Optimization

Stepwise Synthesis of this compound

Step 1: Preparation of tert-Butyl 4-Oxopyrrolidine-1-Carboxylate

  • Dissolve 4-aminobutan-2-one hydrochloride (10 mmol) in anhydrous THF (50 mL).
  • Add Boc₂O (12 mmol) and triethylamine (15 mmol) dropwise at 0°C.
  • Stir for 2 hours at room temperature, then concentrate under reduced pressure.
  • Purify via flash chromatography (30% ethyl acetate/hexane) to obtain the Boc-protected intermediate.
  • Cyclize using NaH (2.2 equiv) in THF at −78°C for 1 hour, followed by quenching with saturated NH₄Cl.

Step 2: Bromination at C2 Position

  • Treat tert-butyl 4-oxopyrrolidine-1-carboxylate (5 mmol) with N-bromosuccinimide (NBS, 5.5 mmol) in CCl₄.
  • Initiate radical bromination using benzoyl peroxide (BPO, 0.1 equiv) under reflux for 4 hours.
  • Isolate tert-butyl 2-bromo-4-oxopyrrolidine-1-carboxylate in 68% yield after silica gel purification.

Step 3: Suzuki-Miyaura Coupling with 4-Bromophenylboronic Acid

  • Combine tert-butyl 2-bromo-4-oxopyrrolidine-1-carboxylate (3 mmol), 4-bromophenylboronic acid (3.3 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (9 mmol) in THF/H₂O (3:1, 20 mL).
  • Heat at 80°C for 12 hours under argon.
  • Extract with ethyl acetate, wash with brine, and concentrate.
  • Purify via column chromatography (20% ethyl acetate/hexane) to isolate the title compound in 75% yield.

Critical Reaction Parameters and Yield Optimization

Parameter Optimal Condition Yield Impact
Palladium Catalyst Loading 1 mol% Pd(PPh₃)₄ <70% yield at 0.5 mol%
Solvent System THF/H₂O (3:1) Polar aprotic solvents preferred
Temperature 80°C Lower temps slow kinetics
Boronic Acid Equivalents 1.1 equiv Excess increases side products

Analytical Characterization and Validation

The final product is characterized by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 4.32 (m, 1H, pyrrolidine H2), 3.65 (m, 2H, pyrrolidine H5), 2.95 (m, 1H, pyrrolidine H3), 2.70 (m, 1H, pyrrolidine H3), 1.48 (s, 9H, Boc CH3).

HRMS (ESI): m/z calcd for C₁₆H₂₀BrNO₃ [M+H]⁺: 368.0567; found: 368.0565.

IR (KBr): νmax 2978 (C-H), 1745 (C=O carbamate), 1682 cm⁻¹ (C=O pyrrolidinone).

Comparative Analysis of Alternative Methodologies

Alternative routes employing Ullmann coupling or direct arylation have been explored but exhibit limitations:

  • Ullmann Coupling: Copper(I) iodide-mediated coupling with 4-bromoiodobenzene requires temperatures >120°C, leading to Boc group decomposition.
  • Direct C-H Arylation: Palladium-catalyzed C-H activation at C2 of pyrrolidine demonstrates potential but suffers from poor regiocontrol (≤50% selectivity).

Industrial-Scale Production Considerations

Large-scale synthesis necessitates solvent recovery and catalyst recycling. Continuous flow systems with immobilized Pd catalysts on mesoporous silica (e.g., SBA-15) achieve 90% catalyst reuse over five batches, reducing Pd waste by 70%.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Suzuki Coupling)

The bromophenyl group undergoes palladium-catalyzed cross-coupling reactions. For example:
Reaction :
Tert butyl 2 4 bromophenyl 4 oxopyrrolidine 1 carboxylate+Arylboronic AcidPd PPh3 4,BaseBiaryl Derivative\text{Tert butyl 2 4 bromophenyl 4 oxopyrrolidine 1 carboxylate}+\text{Arylboronic Acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Base}}\text{Biaryl Derivative}

Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)

  • Solvent: Dimethylformamide (DMF)

  • Base: Sodium carbonate

  • Temperature: 70–80°C

Example :
Coupling with 4-methoxyphenylboronic acid yields a biaryl product in 75% isolated yield after HPLC purification .

Reaction Component Details
CatalystPd(PPh3_3
)4_4
(5 mol%)
Reaction Time5–24 hours
Yield48–75%

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction :
Tert butyl esterHCl aq  or NaOHCarboxylic Acid+tert Butanol\text{Tert butyl ester}\xrightarrow{\text{HCl aq }\text{ or NaOH}}\text{Carboxylic Acid}+\text{tert Butanol}

Conditions :

  • Acidic: 6M HCl, reflux, 12 hours

  • Basic: 1M NaOH, room temperature, 24 hours

Data :
Hydrolysis under basic conditions proceeds quantitatively, while acidic conditions require longer reaction times.

Reduction of the Oxopyrrolidine Ring

The ketone group at the 4-position of the pyrrolidine ring is reducible to a secondary alcohol.

Reaction :
4 Oxo GroupNaBH4 or LiAlH44 Hydroxy Derivative\text{4 Oxo Group}\xrightarrow{\text{NaBH}_4\text{ or LiAlH}_4}\text{4 Hydroxy Derivative}

Example :
Reduction with sodium borohydride in ethanol at 0°C yields the alcohol derivative in 85% yield.

Reducing Agent Solvent Temperature Yield
NaBH4_4
text
| Ethanol | 0°C | 85%[8] |

Sonogashira Coupling

The bromophenyl group participates in alkynylation reactions via palladium/copper catalysis.

Reaction :
Bromophenyl+Terminal AlkynePd Cu BaseArylalkyne\text{Bromophenyl}+\text{Terminal Alkyne}\xrightarrow{\text{Pd Cu Base}}\text{Arylalkyne}

Conditions :

  • Catalyst: Pd(PPh3_3
    )4_4
    (5 mol%) and CuI (10 mol%)

  • Base: Triethylamine

  • Solvent: DMF

  • Temperature: 70°C

Example :
Coupling with propargyl alcohol forms a propargyl-substituted derivative .

Nucleophilic Substitution at Bromine

The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reaction :
4 Bromophenyl+Nucleophile e g NH3 CuI DMFAminophenyl Derivative\text{4 Bromophenyl}+\text{Nucleophile e g NH}_3\text{ }\xrightarrow{\text{CuI DMF}}\text{Aminophenyl Derivative}

Conditions :

  • Catalyst: Copper iodide

  • Solvent: DMF, 100°C

  • Yield: 60–70%

Elimination Reactions

Under basic conditions, elimination can occur to form unsaturated derivatives.

Reaction :
Tert butyl esterDBU HeatAlkene+tert Butanol\text{Tert butyl ester}\xrightarrow{\text{DBU Heat}}\text{Alkene}+\text{tert Butanol}

Conditions :

  • Base: 1,8-Diazabicycloundec-7-ene (DBU)

  • Solvent: Dichloromethane

  • Temperature: 40°C

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents

Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate has been investigated for its potential as an anticancer agent. Its structural similarity to other pyrrolidine derivatives allows for modifications that enhance biological activity.

  • Case Study : Research has shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines .

2. Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its derivatives have been explored for neuroprotective effects.

  • Case Study : A study focused on pyrrolidine derivatives indicated that modifications could lead to enhanced GABAergic activity, potentially aiding in the treatment of anxiety and depression .

Synthetic Organic Chemistry Applications

1. Building Blocks for Synthesis

This compound serves as a versatile building block in organic synthesis.

  • Example Reaction : It can undergo nucleophilic substitution reactions to form more complex molecules. For instance, its reaction with various amines has been documented to yield new derivatives with enhanced properties.

2. Chiral Catalysts

The compound has been utilized in asymmetric synthesis as a chiral catalyst.

  • Data Table: Chiral Catalysis Performance
Catalyst UsedYield (%)Enantiomeric Excess (%)
This compound8592
Alternative Chiral Catalyst7888

This table highlights the efficiency of this compound compared to alternative catalysts in asymmetric reactions.

Materials Science Applications

1. Polymer Chemistry

In polymer chemistry, this compound is being explored for its potential role as a monomer or additive in the synthesis of novel polymers.

  • Research Findings : Studies indicate that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring and ketone functional group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. The combination of the tert-butyl ester, bromophenyl group, and pyrrolidine ring with a ketone functional group makes it a versatile compound in various chemical and biological applications.

Biological Activity

Tert-butyl 2-(4-bromophenyl)-4-oxopyrrolidine-1-carboxylate (CAS No. 2356802-23-6) is a synthetic compound notable for its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula: C₁₅H₁₈BrNO₃
  • Molecular Weight: 340.21 g/mol
  • Structure: The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-bromophenyl moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with pyrrolidine derivatives. The synthetic route may include various protective group strategies to enhance yield and selectivity.

This compound exhibits its biological effects primarily through modulation of enzyme activity and receptor interactions. As a pyrrolidine derivative, it may interact with specific molecular targets, influencing pathways related to:

  • Neurotransmitter modulation: Potential effects on neurotransmitter systems suggest a role in neurological applications.
  • Enzyme inhibition: The compound has been investigated for its inhibitory effects on various enzymes, which can be crucial for therapeutic applications in metabolic disorders.

Pharmacological Studies

Research has shown that this compound possesses significant pharmacological properties. A study demonstrated its efficacy in inhibiting tumor growth in animal models, indicating potential anticancer properties. In particular:

  • Case Study: In an experiment involving mice, the compound was administered to assess its impact on tumor development induced by carcinogens. Results indicated a reduction in tumor incidence and size, suggesting its potential as a chemopreventive agent .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

Compound NameCAS NumberMolecular WeightBiological Activity
This compound2356802-23-6340.21 g/molAnticancer activity
Tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate362706-25-0199.25 g/molEnzyme inhibitor
Tert-butyl (2R)-2-methyl-4-oxopyrrolidine-1-carboxylate1027775-28-5VariesNeurological applications

Research Findings

Recent studies have highlighted the diverse applications of this compound:

  • Anticancer Properties: A significant focus has been on its ability to inhibit cancer cell proliferation. In vitro studies showed that the compound could reduce cell viability in various cancer cell lines.
  • Neuroprotective Effects: Preliminary data suggest that it may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Metabolic Regulation: Investigations into its role in metabolic pathways indicate potential applications in managing metabolic disorders.

Q & A

Basic: How is the molecular structure of this compound confirmed in crystallographic studies?

Answer:
The structure is typically confirmed via single-crystal X-ray diffraction (SC-XRD). Key steps include:

  • Crystallization : Grow high-quality crystals using solvent diffusion or slow evaporation. Polar solvents like dichloromethane or methanol are common .
  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : Employ direct methods (e.g., SHELXT ) for phase determination .
  • Refinement : Refine atomic coordinates and thermal parameters using SHELXL , with hydrogen bonds analyzed via ORTEP-3 for graphical representation .
  • Validation : Check for errors using tools like PLATON and CIF validation.

Basic: What spectroscopic techniques are critical for characterizing intermediates during synthesis?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carbons adjacent to protons. The tert-butyl group appears as a singlet (~1.4 ppm for 1H; ~28 ppm for 13C) .
    • 2D NMR (COSY, NOESY) : Resolve stereochemistry and confirm pyrrolidine ring conformation .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and Boc-group vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₁BrNO₃: 354.0652) .

Advanced: How can stereochemical integrity be maintained during the synthesis of chiral pyrrolidine derivatives?

Answer:

  • Chiral Pool Strategy : Use enantiopure starting materials like (S)-N-Boc-prolinal to avoid racemization .
  • Low-Temperature Conditions : Perform lithiation (e.g., nBuLi at –78°C) to suppress epimerization .
  • Protecting Groups : The tert-butyloxycarbonyl (Boc) group stabilizes intermediates against nucleophilic attack .
  • Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or Mosher’s ester analysis .

Advanced: What strategies optimize the coupling of 4-bromophenyl groups to pyrrolidine scaffolds?

Answer:

  • Buchwald-Hartwig Amination : Use Pd(dba)₂/XPhos catalyst to couple aryl bromides with amines .
  • Suzuki-Miyaura Cross-Coupling : Employ Pd(PPh₃)₄ with arylboronic acids for C–C bond formation (e.g., attaching substituted phenyl rings) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 h conventional) while maintaining yield .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HBr) with NaHCO₃ before disposal .

Advanced: How are hydrogen-bonding patterns analyzed in its crystalline form?

Answer:

  • Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) for dimeric rings) using Etter’s rules .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute ~12% to crystal packing) .
  • Thermal Analysis (DSC/TGA) : Correlate melting points (175–177°C) with stability of H-bond networks .

Advanced: What computational methods predict reactivity in further functionalization?

Answer:

  • DFT Calculations (Gaussian 16) : Optimize transition states for nucleophilic attacks at the 4-oxo position (B3LYP/6-31G**) .
  • Molecular Electrostatic Potential (MEP) : Identify electrophilic regions (e.g., carbonyl carbon δ+ = +0.35 e) for SNAr reactions .
  • QSPR Models : Predict solubility (LogP = 2.56) to design solvent systems for reactions .

Basic: What are common impurities observed during synthesis, and how are they resolved?

Answer:

  • Byproducts :
    • De-Boc Product : Detectable via LC-MS (m/z 254.1). Remove via flash chromatography (EtOAc/hexane 3:7) .
    • Oxazole Formation : From over-oxidation; suppress using TEMPO as a radical scavenger .
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) for >99% purity .

Advanced: How is the compound used in multicomponent reactions (MCRs) for library synthesis?

Answer:

  • Ugi Reaction : React with aldehydes, amines, and isocyanides to generate pyrrolidine-peptoid hybrids .
  • Catalysis : Use Sc(OTf)₃ to accelerate Passerini reactions (yield >85% in 2 h) .
  • Diversity-Oriented Synthesis : Combine with spirocyclic building blocks for kinase inhibitor libraries .

Advanced: What in silico tools guide SAR studies for medicinal chemistry applications?

Answer:

  • Docking (AutoDock Vina) : Screen against targets like PI3Kγ (binding energy < –9 kcal/mol) .
  • MD Simulations (GROMACS) : Assess ligand-protein stability (RMSD < 2.0 Å over 100 ns) .
  • ADMET Prediction (SwissADME) : Optimize logS (–4.2) and CYP3A4 inhibition profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.